2-[(4-Methylphenyl)sulfanyl]acetohydrazide
Overview
Description
Molecular Structure Analysis
The molecular weight of “2-[(4-Methylphenyl)sulfanyl]acetohydrazide” is 196.27 . The molecular formula is C9H12N2OS . The canonical SMILES representation is CC1=CC=C(C=C1)SCC(=O)NN .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Methylphenyl)sulfanyl]acetohydrazide” include a molecular weight of 196.27 , a molecular formula of C9H12N2OS , and a canonical SMILES representation of CC1=CC=C(C=C1)SCC(=O)NN .Scientific Research Applications
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Synthesis and Biological Evaluation of 2-(4-methylsulfonyl phenyl) Indole Derivatives
- Application Summary : This research focused on the synthesis and evaluation of 2-(4-methylsulfonylphenyl) indole derivatives for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
- Methods of Application : The compounds were synthesized and then assessed for their antimicrobial and anti-inflammatory activities. A molecular modeling study was also conducted for some compounds into the COX-2 active site .
- Results : Compound 7g was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose .
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Synthesis, Characterization, Docking Study and Antimicrobial Activity of 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] Ethanone Derivatives
- Application Summary : This research involved the synthesis, characterization, docking study, and evaluation of the antimicrobial activity of new benzimidazole bridged benzophenone substituted indole scaffolds .
- Methods of Application : The compounds were synthesized and tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
- Results : Compounds 11b, 11e, 11f, and 11h were revealed as potent compounds among the tested strains in the series 11a–k .
properties
IUPAC Name |
2-(4-methylphenyl)sulfanylacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMGTOWLCOGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368755 | |
Record name | 2-[(4-Methylphenyl)sulfanyl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]acetohydrazide | |
CAS RN |
14776-65-9 | |
Record name | 2-[(4-Methylphenyl)sulfanyl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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